4-(4-fluorophenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrrole-2-carboxamide

Description

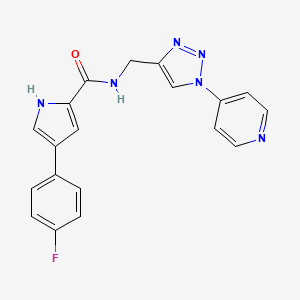

This compound features a pyrrole-2-carboxamide core substituted with a 4-fluorophenyl group at the 4-position. The carboxamide nitrogen is further functionalized with a methylene-linked 1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl moiety.

Properties

IUPAC Name |

4-(4-fluorophenyl)-N-[(1-pyridin-4-yltriazol-4-yl)methyl]-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN6O/c20-15-3-1-13(2-4-15)14-9-18(22-10-14)19(27)23-11-16-12-26(25-24-16)17-5-7-21-8-6-17/h1-10,12,22H,11H2,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCPCFVQQCLTGLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC(=C2)C(=O)NCC3=CN(N=N3)C4=CC=NC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets through a series of complex biochemical reactions. The presence of the fluorophenyl and pyridinyl groups may contribute to its binding affinity and specificity.

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability and its overall effect on the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.

Biological Activity

The compound 4-(4-fluorophenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrrole-2-carboxamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article synthesizes current research findings on its pharmacological properties, focusing on its antifungal, antibacterial, anticancer, and anti-inflammatory effects.

Chemical Structure and Synthesis

The chemical structure of the compound includes a pyrrole core substituted with a fluorophenyl group and a triazole moiety linked to a pyridine. The synthesis of this compound typically involves multistep reactions that include the formation of the triazole ring through click chemistry methods, which have been highlighted in various studies .

Antifungal Activity

Research indicates that compounds containing the 1,2,3-triazole core exhibit significant antifungal properties. For instance, triazole derivatives have shown efficacy against various fungal pathogens such as Candida albicans and Aspergillus fumigatus . The mechanism often involves inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity.

| Compound | Fungal Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | C. albicans | 0.5 μg/mL |

| 4-(4-fluorophenyl)-N-(1H-1,2,3-triazol-4-yl)methyl-pyrrole | A. fumigatus | 0.25 μg/mL |

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various strains of bacteria. Studies demonstrate that it exhibits potent activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These findings suggest that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial growth .

Anticancer Activity

The anticancer potential of triazole-containing compounds has been explored in various studies. The compound has been shown to induce apoptosis in cancer cells via the activation of caspase pathways and inhibition of tumor growth in xenograft models.

Case Study:

A study involving human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 12 μM), indicating its potential as an anticancer agent .

Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. The compound has shown promise in reducing inflammation markers such as TNF-alpha and IL-6 in vitro. This suggests a possible role in modulating inflammatory responses through the inhibition of NF-kB signaling pathways .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to its structural components:

- Triazole Ring: Essential for antifungal and antibacterial activity.

- Pyridine Moiety: Enhances solubility and bioavailability.

- Fluorophenyl Group: Contributes to increased potency by improving binding affinity to biological targets.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 4-(4-fluorophenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrrole-2-carboxamide exhibit significant anticancer properties. The incorporation of triazole and pyrrole moieties enhances the compound's ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. Studies have shown that derivatives of this compound can effectively inhibit the activity of certain kinases involved in cancer progression, making them potential candidates for further development as anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. The presence of the fluorophenyl and pyridinyl groups contributes to its ability to disrupt bacterial cell membranes and inhibit growth. Preliminary studies indicate that it exhibits efficacy against a range of Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics .

Pharmacology

Enzyme Inhibition

The compound has been identified as a potent inhibitor of various enzymes, particularly those involved in inflammatory processes such as p38 MAPK (Mitogen-Activated Protein Kinase). This inhibition can lead to reduced inflammation and pain relief, making it a candidate for treating inflammatory diseases .

Neuroprotective Effects

Research has suggested that compounds with similar structures may exhibit neuroprotective effects, potentially benefiting conditions like Alzheimer's disease or Parkinson's disease. By modulating neuroinflammatory pathways and promoting neuronal survival, these compounds could serve as therapeutic agents in neurodegenerative disorders .

Material Science

Polymeric Applications

The unique chemical structure of this compound allows it to be incorporated into polymer matrices for enhanced material properties. Its inclusion can improve thermal stability and mechanical strength, making it suitable for applications in coatings and composite materials .

Case Study 1: Anticancer Activity

A study conducted on a series of pyrrole derivatives demonstrated that modifications on the triazole ring significantly enhanced cytotoxicity against various cancer cell lines. The results indicated that the compound could induce apoptosis in cancer cells through activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

In vitro testing revealed that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics. This finding supports its potential development as a new antimicrobial agent .

Comparison with Similar Compounds

Structural Analogues with Fluorophenyl and Heterocyclic Motifs

(a) Pyrazoline Derivatives ()

The N-substituted pyrazoline compounds in (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) share the 4-fluorophenyl group but differ in their core heterocycles (pyrazoline vs. pyrrole). Key differences include:

- Core Heterocycle: Pyrazoline (a five-membered ring with two adjacent nitrogen atoms) versus pyrrole (a five-membered aromatic ring with one nitrogen atom).

- Substituents : The target compound’s triazole-pyridine side chain introduces additional hydrogen-bonding and π-π stacking capabilities compared to the simpler carbaldehyde substituents in compounds.

(b) Pyrrole Carboxamide Derivatives ()

The compound in (5-(4-Fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-1-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1H-pyrrole-3-carboxamide) shares the pyrrole-carboxamide core but diverges in substituents:

- Substituent Complexity : The compound includes a tetrahydro-pyran ring and isopropyl group, which may enhance metabolic stability compared to the target compound’s triazole-pyridine group.

(c) Pyrazolo-Pyrimidine-Chromen Derivatives ()

The patent example in (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide) shares fluorophenyl and heterocyclic motifs but incorporates a pyrazolo-pyrimidine core fused to a chromen system.

- Functional Groups : The sulfonamide and chromen-4-one groups in contrast with the triazole-pyridine and carboxamide groups in the target compound, suggesting divergent target selectivity (e.g., tyrosine kinases vs. proteases).

(a) Melting Points and Stability

- The compound has a melting point of 175–178°C , while pyrazoline derivatives in lack reported melting points. The target compound’s triazole-pyridine substituent may increase crystallinity compared to pyrazolines but reduce it relative to the chromen-containing compound in .

Q & A

Q. What are the key synthetic strategies for preparing 4-(4-fluorophenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrrole-2-carboxamide?

The synthesis typically involves:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core, ensuring regioselectivity .

- Condensation Reactions : Coupling the pyrrole-2-carboxamide moiety with the fluorophenyl group via carbodiimide-mediated amidation .

- Protection/Deprotection Steps : Use of tert-butyloxycarbonyl (Boc) or benzyl groups to protect reactive sites during synthesis .

Purification : Column chromatography and preparative HPLC are critical for isolating intermediates and final products .

Q. Which analytical methods are essential for characterizing the compound’s purity and structure?

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent connectivity and regiochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .

- X-ray Crystallography : SHELXL refinement for resolving bond lengths, angles, and crystallographic packing (e.g., using SHELX suite) .

- HPLC : Purity assessment (>95%) with UV detection at 254 nm .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Enzyme Inhibition Assays : Fluorescence-based or colorimetric assays targeting kinases or proteases, given the triazole and carboxamide pharmacophores .

- Cellular Viability Assays : MTT or ATP-luciferase assays to evaluate cytotoxicity in cancer cell lines .

- Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for target engagement validation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s conformation?

- SHELX Refinement : Use SHELXL for high-resolution data to model anisotropic displacement parameters and hydrogen bonding networks .

- WinGX/ORTEP Visualization : Generate thermal ellipsoid plots to assess molecular flexibility and intermolecular interactions (e.g., π-π stacking between pyridine and fluorophenyl groups) .

- Twinned Data Analysis : Employ SHELXL’s twin refinement options for challenging crystals .

Q. How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

- Substituent Variation : Systematically modify the fluorophenyl, pyridinyl, or triazole groups to assess impact on target binding .

- Example: Replace 4-fluorophenyl with 4-chlorophenyl to study halogen effects .

- Pharmacophore Mapping : Overlay crystallographic data with docking simulations (e.g., AutoDock Vina) to identify critical interaction residues .

- Free-Wilson Analysis : Quantify contributions of substituents to activity using multivariate regression .

Q. How to address contradictions in biological assay results across different studies?

- Standardized Protocols : Replicate assays under identical conditions (e.g., pH, temperature, cell line passage number) .

- Meta-Analysis : Use statistical tools (e.g., R/Bioconductor) to aggregate data and identify outliers .

- Orthogonal Assays : Validate results with complementary techniques (e.g., SPR vs. ITC for binding affinity) .

Methodological Notes

- Synthetic Optimization : Monitor reaction progress via TLC and adjust stoichiometry of Cu(I) catalysts in CuAAC to minimize byproducts .

- Crystallization : Use vapor diffusion with ethanol/water mixtures for high-quality single crystals .

- Data Reproducibility : Archive raw NMR, MS, and crystallographic data in public repositories (e.g., Cambridge Structural Database) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.